N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound with a molecular formula of C18H22N6O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like BuOH (butanol) under reflux .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Bases: DBU for cyclization reactions.
Solvents: Butanol for reflux conditions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its complex structure and potential biological activity.
Biological Research: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique chemical properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action for N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds like thiazoles share some structural similarities and exhibit diverse biological activities.
Quinolones: These compounds also have heterocyclic structures and are known for their pharmaceutical applications.
Uniqueness
N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its combination of a piperazine ring with a pyrimidine moiety and a methylsulfanyl group. This combination of functional groups provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H22N6O2S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H22N6O2S/c1-27-15-5-2-4-14(12-15)22-16(25)13-21-18(26)24-10-8-23(9-11-24)17-19-6-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,26)(H,22,25) |
InChI Key |
XXEZKXFDNPHOSV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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